molecular formula C14H14N2OS B11512674 N-(pyridin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(pyridin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B11512674
M. Wt: 258.34 g/mol
InChI Key: LIJFJQSLKSUGCV-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is an organic compound that belongs to the class of benzothiophenes. This compound features a pyridine ring attached to a tetrahydrobenzothiophene moiety through a carboxamide linkage. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate carbonyl compound.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzothiophene core.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amidation reaction, where the amine group of the pyridine derivative reacts with a carboxylic acid derivative of the benzothiophene core.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the nucleophilic substitution and amidation reactions. Solvents like toluene or ethyl acetate are commonly used to dissolve the reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield amines or alcohols.

    Substitution: Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-(pyridin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

N-(pyridin-3-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)amides: These compounds have a similar structure but differ in the position of the pyridine ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but share the pyridine moiety.

    Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have a similar amide linkage but differ in the heterocyclic core.

The uniqueness of this compound lies in its specific combination of the benzothiophene core and the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-pyridin-3-yl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

InChI

InChI=1S/C14H14N2OS/c17-14(16-11-5-3-7-15-8-11)13-12-6-2-1-4-10(12)9-18-13/h3,5,7-9H,1-2,4,6H2,(H,16,17)

InChI Key

LIJFJQSLKSUGCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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